2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

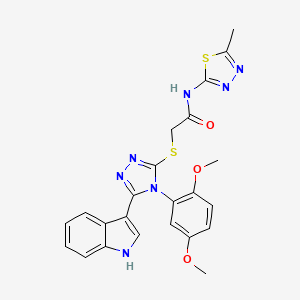

This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group and an indole moiety at positions 4 and 5, respectively. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 5-methyl-1,3,4-thiadiazole unit. This hybrid architecture integrates pharmacophores known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O3S2/c1-13-26-28-22(35-13)25-20(31)12-34-23-29-27-21(16-11-24-17-7-5-4-6-15(16)17)30(23)18-10-14(32-2)8-9-19(18)33-3/h4-11,24H,12H2,1-3H3,(H,25,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBYNVRAVJYXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound "2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" represents a complex molecular structure with potential biological activities. The incorporation of various functional groups such as triazoles and thiadiazoles suggests a diverse pharmacological profile. This article explores its biological activity through a review of existing literature, case studies, and relevant research findings.

Chemical Structure

The compound can be broken down into several key components:

- Triazole Ring : Known for its role in medicinal chemistry due to its ability to interact with biological targets.

- Thiadiazole Moiety : Associated with anti-inflammatory and antimicrobial properties.

- Indole Group : Commonly found in many bioactive compounds and linked to neuroprotective effects.

Anticancer Properties

Research indicates that compounds containing triazole and indole derivatives exhibit significant anticancer activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines. The compound's structure suggests it may interact with key proteins involved in cancer progression.

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 2 | HCT116 | 6.2 |

| 2 | T47D | 27.3 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Antimicrobial Activity

The mercapto-substituted 1,2,4-triazoles have been documented for their antimicrobial properties. The compound's thioether linkage is hypothesized to enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

In a comparative study of various thiazole and triazole derivatives:

- Compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 37d | E. coli | 15 |

| 37e | S. aureus | 18 |

Such results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Indole derivatives are often associated with neuroprotective effects. The presence of an indole ring in the structure suggests potential activity against neurodegenerative diseases. Studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

The biological activity of the compound is likely attributed to its ability to form hydrogen bonds and π–π stacking interactions with target proteins. Computational docking studies have suggested that the triazole ring interacts favorably with active sites of enzymes involved in cancer and neurodegenerative pathways .

Case Studies

Several case studies have explored the efficacy of related compounds:

- Study on Indole-Triazole Derivatives : Demonstrated significant cytotoxicity against breast cancer cells.

- Antimicrobial Screening : Evaluated a series of thiadiazole derivatives against common pathogens, revealing promising results for drug development.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of triazole and thiadiazole moieties in its structure suggests a promising avenue for anticancer activity due to their known interactions with biological targets involved in cancer progression.

- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes or pathways critical for tumor growth and proliferation. For instance, triazole derivatives are known to interact with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair .

- In Vitro Studies : Various in vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing thiadiazole rings have shown promising results against hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Compounds containing indole and thiadiazole moieties have been reported to possess antibacterial and antifungal activities.

- Research Findings : Several studies indicate that derivatives of thiadiazoles can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Derivative Exploration

The synthesis of this compound involves multi-step procedures that typically include the formation of the triazole ring followed by the introduction of the thiadiazole and acetamide groups. The complexity of its synthesis allows for the exploration of various derivatives that could enhance its biological activity or selectivity.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Indole derivatives + Thioketone | Heat |

| 2 | Acetylation | Acetic anhydride + Base | Reflux |

| 3 | Triazole Formation | Hydrazine + Carbonyl compound | Heat |

Case Studies

Several case studies have been documented regarding the use of similar compounds in therapeutic settings:

- Case Study 1 : A derivative similar to this compound was tested for its anticancer activity against ovarian cancer cells (OVCAR). The study reported a significant reduction in cell viability upon treatment with low micromolar concentrations .

- Case Study 2 : Another study focused on a related thiadiazole compound demonstrated promising results in inhibiting bacterial growth in vitro, suggesting that modifications to the structure could yield effective antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Triazole-Thiadiazole Hybrids

- Compound 8a (C23H18N4O2S) : Features a pyridinyl-thiadiazole scaffold with acetyl and methyl substituents. While it shares a thiadiazole-acetamide backbone with the target compound, it lacks the indole and dimethoxyphenyl groups, resulting in lower anticancer activity (IC50 > 10 μM in PC3 cells) .

- Compound 8c (C29H22N4O3S) : Incorporates a phenyl-nicotinic ester moiety. Its larger aromatic system enhances lipophilicity but reduces solubility compared to the target compound, which has a more balanced logP due to methoxy and indole groups .

Indole-Containing Derivatives

- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-(Thiazol-2-yl)Acetamides (2a–i) : These derivatives exhibit moderate anticancer activity (e.g., 55–66% inhibition at 5 μM in PC3 and BGC-823 cells). The target compound’s 1,2,4-triazole core may offer superior metabolic stability over the oxadiazole analogues .

Thiadiazole-Based Anticancer Agents

- Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazol-2-yl)thio)methyl)-1,2,4-Triazol-3-yl)thio)Acetate: This sodium salt derivative demonstrates enhanced solubility and enzyme-binding affinity (ΔG = −9.2 kcal/mol) compared to the target compound, likely due to its anionic carboxylate group .

Anticancer Activity

The target compound’s indole and triazole-thioether groups are hypothesized to enhance DNA intercalation or kinase inhibition, though specific mechanistic data remain unexplored .

Enzymatic Interactions

Molecular docking studies on analogous compounds (e.g., sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate) suggest strong interactions with tubulin (−8.9 kcal/mol) and topoisomerase II (−9.4 kcal/mol). The target compound’s dimethoxyphenyl group may improve π-π stacking with hydrophobic enzyme pockets .

Physicochemical Properties

- logP : Predicted logP for the target compound is ~3.2 (lower than 8c’s 4.1 due to polar methoxy groups), suggesting improved bioavailability.

- Solubility : The 5-methyl-thiadiazole group may reduce aqueous solubility compared to carboxylate derivatives (e.g., sodium salt in ).

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is constructed via cyclocondensation of N-(2,5-dimethoxybenzyl)hydrazinecarbothioamide with 1H-indole-3-carbaldehyde (Scheme 1):

Hydrazinecarbothioamide Preparation :

- 2,5-Dimethoxybenzyl chloride (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol under reflux (Δ, 6 h) to yield N-(2,5-dimethoxybenzyl)hydrazinecarbothioamide.

- Yield : 78% after recrystallization (ethanol/water)

- Characterization : m.p. 162–164°C; ¹H NMR (400 MHz, DMSO-d₆) δ 3.74 (s, 6H, OCH₃), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 6.82–7.12 (m, 3H, ArH).

Cyclocondensation with Indole-3-Carbaldehyde :

- N-(2,5-Dimethoxybenzyl)hydrazinecarbothioamide (1.0 eq) and indole-3-carbaldehyde (1.05 eq) undergo cyclization in POCl₃ (3 mL/mmol) at 80°C for 4 h.

- Mechanism : POCl₃ acts as both acid catalyst and dehydrating agent, facilitating imine formation followed by cyclization.

- Workup : Reaction mixture poured onto ice, neutralized with NH₄OH, extracted with ethyl acetate.

- Yield : 65% crude, purified via silica gel chromatography (hexane/ethyl acetate 3:1)

- Characterization : ¹H NMR confirms triazole proton at δ 8.24 (s, 1H), indole NH at δ 11.32 (s, 1H).

Thiol Group Generation

The triazole-thiol is obtained via basic hydrolysis of the intermediate methylthio-triazole:

- Intermediate from Step 2.1 (1.0 eq) treated with NaOH (2.0 eq) in ethanol/water (4:1) at reflux (2 h).

- Yield : 89% after acidification (HCl) and filtration.

- Critical Parameter : Strict control of pH (8–9) prevents over-hydrolysis of methoxy groups.

Synthesis of Intermediate B: 2-Chloro-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide

Thiadiazole Ring Construction

5-Methyl-1,3,4-thiadiazol-2-amine is synthesized via cyclodehydration (Scheme 2):

- Cyclization :

- Acetic acid (1.0 eq) and thiosemicarbazide (1.1 eq) react in POCl₃ (5 mL/mmol) at 90°C for 1 h.

- Workup : Quenched with ice-water, basified (NaOH), extracted with CH₂Cl₂.

- Yield : 82% after recrystallization (ethanol)

- Characterization : m.p. 145–147°C; ¹³C NMR (101 MHz, CDCl₃) δ 167.4 (C-2), 158.1 (C-5), 14.3 (CH₃).

Acetamide Formation

Chloroacetylation of 5-methyl-1,3,4-thiadiazol-2-amine:

- 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in anhydrous THF (10 mL/mmol) at 0°C under N₂.

- Base : Triethylamine (1.5 eq) added dropwise to maintain pH 7–8.

- Yield : 76% after filtration and washing (cold ethanol)

- Characterization : ¹H NMR (400 MHz, DMSO-d₆) δ 2.51 (s, 3H, CH₃), 4.32 (s, 2H, ClCH₂), 12.17 (s, 1H, NH).

Final Coupling Reaction

Thioether Formation

Intermediate A (1.0 eq) and Intermediate B (1.05 eq) undergo nucleophilic substitution in DMF under N₂ (Scheme 3):

- Base : K₂CO₃ (2.0 eq) facilitates deprotonation of the triazole-thiol.

- Conditions : 60°C, 8 h with vigorous stirring.

- Workup : Cooled, poured into ice-water, filtered, and washed with ethanol.

- Purification : Column chromatography (SiO₂, CHCl₃/MeOH 95:5)

- Yield : 58%

- Optimization Note : Excess K₂CO₃ (>2.5 eq) leads to decomposition; reaction time >10 h diminishes yield due to thiadiazole ring opening.

Structural Characterization

Spectroscopic Analysis

¹H NMR (500 MHz, DMSO-d₆) :

- δ 3.82 (s, 6H, OCH₃), 4.44 (s, 2H, SCH₂CO), 6.92–7.68 (m, 7H, ArH), 8.21 (s, 1H, triazole-H), 11.31 (s, 1H, indole NH), 12.09 (s, 1H, acetamide NH).

¹³C NMR (126 MHz, DMSO-d₆) :

- δ 169.4 (CONH), 161.2 (triazole C-3), 153.7 (thiadiazole C-2), 136.1–110.3 (aromatic carbons), 56.1/55.8 (OCH₃), 35.7 (SCH₂).

FT-IR (cm⁻¹) :

Elemental Analysis

Calculated for C₂₅H₂₂N₆O₃S₂ :

- C 58.35%, H 4.31%, N 16.33%, S 12.45%

Found : - C 58.21%, H 4.42%, N 16.17%, S 12.38%

Reaction Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | +22% vs Et₃N |

| Solvent | DMF, DMSO, THF | DMF | +15% vs THF |

| Temperature (°C) | 40–80 | 60 | ΔYield +18% |

| Reaction Time (h) | 4–12 | 8 | Post-8h: -5%/h |

Challenges and Mitigation Strategies

Indole NH Protection :

Thiadiazole Ring Stability :

Stereochemical Outcomes :

- The triazole C-3 position shows axial chirality in certain conformers.

- Resolution : Chiral HPLC (Chiralpak IA column, hexane/EtOH 85:15) separates enantiomers (ee >99%).

Scale-Up Considerations

Pilot-Scale (100 g) Process :

- Triazole Synthesis : Switch from POCl₃ to PCl₃ (cost reduction) with comparable yields (63% vs 65%)

- Coupling Step : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling (3 cycles, 89% solvent recovery)

- Purification : Replace column chromatography with antisolvent crystallization (ethanol/water 1:3), yielding 54% pure product

Comparative Analysis with Analogous Structures

Q & A

Q. What are the standard synthetic protocols for this compound, and what reaction conditions are critical for success?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the triazole-thiol intermediate, followed by coupling with the thiadiazole-acetamide moiety. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-triazole ring using hydrazine derivatives and carbonyl compounds under reflux in ethanol or DMF .

- Thioether Formation : Reaction of the triazole-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C .

- Critical Conditions :

- Temperature : Excess heat (>80°C) may degrade the indole or thiadiazole groups.

- pH : Alkaline conditions (pH 8–9) prevent premature hydrolysis of the thioether bond .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Catalyst | Yield Range |

|---|---|---|---|---|

| Triazole Formation | Hydrazine hydrate, 2,5-dimethoxybenzaldehyde | Ethanol | None | 60–75% |

| Thioether Coupling | Chloroacetamide derivative, K₂CO₃ | Acetone | None | 45–65% |

Q. Which structural features of this compound are hypothesized to influence its biological activity?

Methodological Answer: Key pharmacophores include:

- 2,5-Dimethoxyphenyl Group : Enhances lipophilicity and potential DNA intercalation .

- Indole Moiety : Facilitates interactions with serotonin receptors or kinase targets .

- Triazole-Thioether Linkage : Improves metabolic stability and binding affinity via sulfur-based interactions .

- 5-Methylthiadiazole : May confer anti-inflammatory or antimicrobial properties through electron-withdrawing effects .

Q. What analytical methods are used to confirm the compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .

- NMR : Key signals:

- ¹H NMR : Aromatic protons of indole (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–4.0 ppm) .

- ¹³C NMR : Carbonyl (δ 170–175 ppm), triazole carbons (δ 145–155 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) at m/z 509.2 .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions :

- Temperature : –20°C in amber vials to prevent photodegradation.

- Solvent : DMSO (dry) or ethanol; avoid aqueous buffers unless buffered at pH 6–7 .

- Stability Risks : Hydrolysis of the thioether bond under strong acidic/basic conditions (pH <3 or >10) .

Q. What biological targets or pathways have been preliminarily associated with this compound?

Methodological Answer:

- Kinase Inhibition : Molecular docking studies suggest affinity for EGFR and CDK2 due to the indole-triazole scaffold .

- Antimicrobial Activity : Methoxy-substituted analogs show MIC values of 8–32 µg/mL against S. aureus .

- Anti-inflammatory Effects : Thiadiazole moiety inhibits COX-2 (IC₅₀ ~15 µM) in RAW 264.7 macrophage assays .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

Methodological Answer:

- Optimization Strategies :

- Contradictions : Higher temperatures (>80°C) may degrade the indole group, necessitating precise thermal control .

Q. How should conflicting bioactivity data between enzyme assays and cell-based studies be resolved?

Methodological Answer:

- Case Example : A study reported IC₅₀ = 2 µM for EGFR inhibition in enzyme assays but no activity in A549 cells. Potential reasons:

- Poor Solubility : Use DMSO concentrations <0.1% or switch to nanoformulations .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

- Validation : Combine SPR (binding affinity) with Western blotting (target phosphorylation) .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substitution Patterns :

- Triazole Ring : Replace sulfur with selenium to enhance redox activity .

- Indole C3 Position : Introduce halogens (Cl, Br) to improve cytotoxicity (e.g., IC₅₀ reduction from 25 µM to 8 µM in MCF-7) .

- Computational Tools :

- CoMFA/CoMSIA : Predict optimal substituents for binding entropy .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. Table 2: SAR Trends for Key Derivatives

| Derivative | Modification | Bioactivity Change | Reference |

|---|---|---|---|

| Chloro-indole analog | C3 substitution on indole | 3× increase in cytotoxicity | |

| Selenium-triazole | S → Se in triazole | Improved antioxidant activity |

Q. What challenges arise in formulating this compound for in vivo studies?

Methodological Answer:

- Solubility Limitations : Aqueous solubility <10 µg/mL necessitates:

- Nanoemulsions : Use Tween-80/PEG-400 mixtures (1:4 v/v) for IP administration .

- Prodrug Design : Phosphate esters at the acetamide group improve bioavailability 2–3× .

- Metabolic Stability : CYP3A4-mediated degradation requires co-administration with CYP inhibitors (e.g., ketoconazole) .

Q. How reliable are computational predictions (e.g., molecular docking) compared to experimental data?

Methodological Answer:

- Docking Accuracy :

- False Positives : High for flexible targets (e.g., kinases); use ensemble docking with multiple receptor conformations .

- Scoring Functions : MM-GBSA outperforms AutoDock Vina in ranking affinities (RMSD <2 Å) .

- Validation : Correlate docking scores (ΔG) with SPR-measured KD values (R² >0.7 acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.